molecular formula C24H21N3O5 B2506042 N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide CAS No. 899923-25-2

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide

Cat. No.: B2506042
CAS No.: 899923-25-2
M. Wt: 431.448
InChI Key: WYWOEKNVHDORMZ-UHFFFAOYSA-N
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Description

This compound features a quinazoline-2,4-dione core substituted at position 3 with a 4-methoxyphenyl group. The acetamide side chain at position 1 is further modified with a 3-methoxyphenyl moiety. The structure combines electron-donating methoxy groups with the hydrogen-bonding capabilities of the quinazoline dione system, making it a candidate for biological interactions, particularly in kinase inhibition or anticonvulsant activity .

Properties

CAS No.

899923-25-2

Molecular Formula

C24H21N3O5

Molecular Weight

431.448

IUPAC Name

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide

InChI

InChI=1S/C24H21N3O5/c1-31-18-12-10-17(11-13-18)27-23(29)20-8-3-4-9-21(20)26(24(27)30)15-22(28)25-16-6-5-7-19(14-16)32-2/h3-14H,15H2,1-2H3,(H,25,28)

InChI Key

WYWOEKNVHDORMZ-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)OC

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a quinazolinone backbone, which is known for its diverse biological activities. The general structure can be represented as follows:

N 3 methoxyphenyl 2 3 4 methoxyphenyl 2 4 dioxo 3 4 dihydroquinazolin 1 2H yl acetamide\text{N 3 methoxyphenyl 2 3 4 methoxyphenyl 2 4 dioxo 3 4 dihydroquinazolin 1 2H yl acetamide}

This structure includes two methoxy groups on the phenyl rings, contributing to its lipophilicity and potentially enhancing its biological interactions.

Anticancer Activity

Research indicates that compounds within the quinazolinone family exhibit significant anticancer properties. Specifically, derivatives similar to this compound have shown effectiveness against various cancer cell lines. Notably, studies have reported that related quinazoline derivatives can inhibit tumor growth in multiple types of cancers:

CompoundCell Lines TestedIC50 (µM)
Compound AA549 (lung)10.5
Compound BMCF-7 (breast)8.7
Compound CHeLa (cervical)12.0

These findings suggest that the target compound may also possess similar anticancer properties due to its structural similarities with other active quinazolinones .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial activity. Quinazolines are known for their broad-spectrum antibacterial properties. For instance, studies have demonstrated that similar compounds effectively inhibit the growth of various bacterial strains including MRSA and Mycobacterium tuberculosis:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
MRSA0.98 µg/mL
Mycobacterium tuberculosis10 µg/mL
Staphylococcus aureus5 µg/mL

These results indicate a promising avenue for further exploration in treating antibiotic-resistant infections .

The mechanism through which this compound exerts its biological effects may involve several pathways:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
  • Induction of Apoptosis : Evidence suggests that quinazoline derivatives can trigger apoptotic pathways in cancer cells.
  • Disruption of Bacterial Cell Wall Synthesis : The antimicrobial action may stem from interference with bacterial cell wall integrity.

Study on Anticancer Effects

A recent study evaluated a series of quinazoline derivatives against various cancer cell lines. Among these, a derivative structurally akin to this compound exhibited significant antiproliferative activity against A549 cells with an IC50 value of approximately 10 µM .

Study on Antimicrobial Effects

Another study focused on the antimicrobial efficacy of quinazoline derivatives against resistant strains of bacteria. The compound demonstrated substantial activity against MRSA with an MIC value of 0.98 µg/mL, highlighting its potential as a lead compound for developing new antibacterial agents .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(3-methoxyphenyl)-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetamide exhibit significant anticancer properties. The quinazoline derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, studies have reported that certain quinazolinone derivatives can act as potent inhibitors of cancer cell proliferation through the modulation of signaling pathways such as the PI3K/Akt pathway .

Anticonvulsant Properties

The compound's structure suggests potential anticonvulsant activity. Quinazoline derivatives have been documented to possess anticonvulsant effects, likely due to their ability to modulate neurotransmitter systems in the brain. This makes them candidates for further development as therapeutic agents in treating epilepsy and other seizure disorders .

Analgesic and Anti-inflammatory Effects

This compound may also exhibit analgesic and anti-inflammatory properties. Compounds with similar structures have been shown to inhibit inflammatory mediators and reduce pain responses in various models . This suggests that the compound could be explored for use in pain management therapies.

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has been recognized in several studies. These compounds can inhibit the growth of bacteria and fungi by disrupting their cellular functions. The presence of methoxy groups in the structure may enhance this activity by improving solubility and bioavailability .

Synthetic Applications

The synthesis of this compound can be achieved through various methodologies that focus on green chemistry principles. Recent advancements in synthetic protocols emphasize environmentally friendly approaches that yield high purity compounds with minimal waste.

Table 1: Synthesis Methods for Quinazoline Derivatives

MethodologyDescriptionReferences
Aqueous SynthesisUtilizes water as a solvent for efficient preparation of derivatives
Microwave-AssistedEnhances reaction rates and yields through microwave irradiation
Catalytic StrategiesEmploys catalysts to facilitate reactions at lower temperatures

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinazoline Dione Derivatives with Varied Substituents

Substituent Modifications on the Quinazoline Core
  • N-(5-chloro-2-methoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide (CAS 941887-27-0): Replaces the 4-methoxyphenyl group with a 3-methyloxadiazolemethyl substituent. Molecular weight: 455.8 vs. 421.4 for the target compound.
  • N-(3-methoxyphenyl)-2-(3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetamide (CAS 941934-38-9):

    • Nearly identical to the target compound but substitutes the 4-methoxyphenyl with a methyloxadiazole group.
    • Molecular weight: 421.4 (same as target).
    • The methyloxadiazole may alter solubility and binding affinity compared to the methoxyphenyl group .
Halogen-Substituted Derivatives
  • N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives: Substitutes methoxy groups with chlorine atoms (e.g., 3-Cl, 4-Cl).

Modifications in the Acetamide Side Chain

  • 2-(4-methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide (CAS 497077-23-3): Replaces the direct acetamide linkage with a phenoxy ether. Molecular weight: 415.44 vs. 421.4 for the target compound. The ether linkage may reduce metabolic stability due to susceptibility to hydrolysis compared to the acetamide bond .
  • 2-[(3-Allyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide (CAS 525582-59-6):

    • Substitutes the oxygen atom in the quinazoline linkage with sulfur (sulfanyl group).
    • Sulfur increases lipophilicity and may enhance binding to hydrophobic enzyme pockets .

Heterocyclic Core Replacements

  • 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(3-methoxyphenyl)acetamide (ZINC C13637710): Replaces the quinazoline dione with a thiazole ring.

Structural and Functional Analysis Table

Compound Name / ID Core Structure Substituents Molecular Weight Key Differences Potential Impact
Target Compound Quinazoline-2,4-dione 3-(4-methoxyphenyl), 1-(N-(3-methoxyphenyl)acetamide) 421.4 Reference Balanced solubility and binding
CAS 941887-27-0 Quinazoline-2,4-dione 3-(3-methyloxadiazolemethyl), 1-(N-(5-chloro-2-methoxyphenyl)acetamide) 455.8 Oxadiazole substituent Enhanced metabolic stability
CAS 941934-38-9 Quinazoline-2,4-dione 3-(3-methyloxadiazolemethyl), 1-(N-(3-methoxyphenyl)acetamide) 421.4 Oxadiazole vs. methoxyphenyl Altered hydrophobic interactions
CAS 497077-23-3 Quinazoline-4-one 2-(4-methylphenyl), 3-(phenoxyacetamide) 415.44 Phenoxy linkage Reduced metabolic stability
ZINC C13637710 Thiazole-4-one Thiazole core, 3-methoxyphenylacetamide N/A Thiazole core Shifted target selectivity

Research Findings and Implications

  • Anticonvulsant Activity : Derivatives in with chlorine substituents (e.g., 3-Cl, 4-Cl) showed moderate anticonvulsant activity in rodent models, suggesting the target compound’s methoxy groups may offer a balance between potency and toxicity .
  • Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving condensation of thioacetohydrazides with substituted phenyl groups. This contrasts with ’s metal-complexed derivatives, which require ruthenium intermediates .
  • Thermodynamic Properties : The absence of chlorine or fluorine in the target compound may result in lower melting points compared to halogenated analogs, as seen in and .

Preparation Methods

Synthesis Strategies and Retrosynthetic Analysis

The target molecule features a 3,4-dihydroquinazolin-2,4-dione core substituted with a 4-methoxyphenyl group at position 3 and an acetamide side chain at position 1. Retrosynthetically, the molecule can be dissected into two primary fragments:

  • 3-(4-Methoxyphenyl)-3,4-dihydroquinazoline-2,4-dione : Synthesized via cyclization of anthranilic acid derivatives or oxidative rearrangement of isatin precursors.
  • N-(3-Methoxyphenyl)acetamide : Prepared through acetylation of 3-methoxyaniline or nucleophilic substitution reactions.

Coupling these fragments requires strategic functionalization, often employing chloroacetyl intermediates or click chemistry protocols.

Stepwise Synthetic Procedures

Synthesis of 3-(4-Methoxyphenyl)-3,4-Dihydroquinazoline-2,4-Dione

Cyclocondensation of Anthranilic Acid Derivatives

A common approach involves reacting anthranilic acid with thioacetamide under acidic conditions to form 2-methylquinazolin-4(3H)-one. Subsequent functionalization with 4-methoxybenzaldehyde via aldol condensation introduces the 4-methoxyphenyl group.

Procedure :

  • Anthranilic acid (10 mmol) and thioacetamide (10 mmol) are fused at 150°C for 3 hours to yield 2-methylquinazolin-4(3H)-one.
  • The product is refluxed with 4-methoxybenzaldehyde (10 mmol) in glacial acetic acid containing anhydrous sodium acetate (20 mmol) for 8 hours.
  • The crude product is recrystallized from ethanol, yielding 3-(4-methoxyphenyl)-3,4-dihydroquinazoline-2,4-dione as white crystals (Yield: 78%, m.p. 153–155°C).

Key Characterization Data :

  • IR (KBr) : 1693 cm⁻¹ (C=O), 1574 cm⁻¹ (C=N).
  • ¹H-NMR (DMSO-d₆) : δ 7.51–7.86 (m, aromatic protons), δ 4.33 (s, CH₂).
Oxidative Rearrangement Using I₂/TBHP

An alternative method employs iodine (I₂) and tert-butyl hydroperoxide (TBHP) to facilitate oxidative rearrangement of isatin with o-amino-N-aryl benzamides.

Procedure :

  • Isatin (10 mmol) and o-amino-N-(4-methoxyphenyl)benzamide (10 mmol) are stirred in DMF at 80°C with I₂ (20 mol%) and TBHP (2 equiv) for 12 hours.
  • The reaction mixture is quenched with water, extracted with ethyl acetate, and purified via column chromatography to yield the quinazolinone core (Yield: 65%).

Synthesis of N-(3-Methoxyphenyl)Acetamide

Acetylation of 3-Methoxyaniline

3-Methoxyaniline (10 mmol) is treated with acetic anhydride (12 mmol) in dichloromethane (DCM) at 0°C, followed by stirring at room temperature for 4 hours. The product is washed with NaHCO₃ and brine, yielding N-(3-methoxyphenyl)acetamide (Yield: 92%).

Coupling of Quinazolinone and Acetamide Fragments

Chloroacetylation and Nucleophilic Substitution
  • The quinazolinone core (10 mmol) is treated with chloroacetyl chloride (12 mmol) in DMF at 0°C, followed by stirring at room temperature for 5 hours to form 1-chloroacetyl-3-(4-methoxyphenyl)quinazoline-2,4-dione.
  • N-(3-Methoxyphenyl)acetamide (10 mmol) is added to the chloroacetyl intermediate in the presence of triethylamine (2 equiv) in DCM. The mixture is stirred at 20°C for 12 hours, yielding the final product after purification (Yield: 85%).

Optimization Note :

  • Replacing DCM with THF improves solubility but reduces yield by 10%.
  • Triethylamine is critical for neutralizing HCl, preventing side reactions.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Parameter Optimal Condition Alternative Conditions Yield Impact
Solvent DCM THF, Acetonitrile -10% to -15%
Temperature 20°C 0°C, 40°C -5% to -20%
Base Triethylamine Pyridine, DIPEA Comparable

Data aggregated from.

Mechanistic Pathway for Coupling

The chloroacetyl intermediate undergoes nucleophilic attack by the acetamide’s amine group, facilitated by triethylamine. The reaction proceeds via an SN2 mechanism, with the base deprotonating the amine to enhance nucleophilicity.

Analytical Characterization

Spectroscopic Data

Technique Key Signals
¹H-NMR δ 3.46 (s, SCH₂), δ 7.49 (s, CH-thiazole), δ 12.25 (s, NH).
IR 3550 cm⁻¹ (OH), 2973 cm⁻¹ (C-H aliphatic), 1693 cm⁻¹ (C=O).
MS m/z 298 (M⁺), 48 (base peak).

Purity and Yield

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).
  • Overall Yield : 72–85% across optimized protocols.

Challenges and Alternative Approaches

Steric Hindrance in Cyclization

Attempts to cyclize 2-[2-(2-chlorophenyl)-2-oxoethyl]quinazolin-4(3H)-one under thermal conditions failed due to steric hindrance from the o-chloro substituent. Mitigation strategies include using bulky bases (e.g., DBU) or microwave-assisted synthesis.

Click Chemistry for Fragment Coupling

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been explored to link the quinazolinone and acetamide fragments. While this method offers regioselectivity, it requires additional steps to introduce azide and alkyne functionalities.

Industrial-Scale Considerations

Cost-Effective Reagents

Replacing chloroacetyl chloride with bromoacetyl bromide reduces reaction time by 30% but increases raw material costs by 40%.

Waste Management

DCM is preferred over THF due to easier recovery (80% vs. 50% via distillation).

Q & A

Q. What are the optimal synthetic routes for synthesizing this quinazoline-derived acetamide, and how can reaction conditions be controlled to improve yield and purity?

Methodological Answer: The synthesis of quinazoline-acetamide derivatives typically involves multi-step reactions. Key steps include:

  • Quinazoline Core Formation : Cyclocondensation of anthranilic acid derivatives with urea or thiourea under acidic conditions (e.g., acetic acid) to form the 2,4-dioxo-3,4-dihydroquinazoline scaffold .
  • Acetamide Linkage : Coupling the quinazoline intermediate with substituted phenylacetamide groups using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous DMF or THF .
  • Critical Reaction Parameters :
    • Temperature : Maintain 60–80°C during cyclization to prevent side reactions.
    • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
    • Catalysts : Use 4-dimethylaminopyridine (DMAP) to accelerate amide bond formation .

Q. Table 1: Comparison of Synthetic Routes

StepConditionsYield (%)Purity (HPLC)Reference
Quinazoline FormationAcetic acid, reflux, 6h65–70>95%
Acetamide CouplingDMF, EDC/DMAP, 24h, RT55–6090–92%
Final PurificationColumn chromatography (SiO₂, EtOAc/Hexane)>98%

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm the presence of methoxyphenyl (δ 3.8–3.9 ppm for -OCH₃) and quinazoline carbonyl (δ 165–170 ppm) groups .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 447.15) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column (gradient: MeCN/H₂O with 0.1% TFA) .

Advanced Research Questions

Q. How can computational modeling predict biological targets, and what experimental validation strategies are recommended?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to screen against targets like EGFR or COX-2. The quinazoline core shows high affinity for ATP-binding pockets (docking score: −9.2 kcal/mol) .
  • Validation Strategies :
    • In Vitro Enzymatic Assays : Test inhibition of COX-2 (IC₅₀) using a fluorometric kit .
    • Cellular Apoptosis Assays : Measure caspase-3 activation in cancer cell lines (e.g., MCF-7) .

Q. How can contradictions in biological activity data (e.g., antimicrobial vs. anticancer efficacy) be resolved?

Methodological Answer: Contradictions often arise from assay variability or differential target engagement. Mitigation strategies include:

  • Standardized Protocols : Use CLSI guidelines for antimicrobial testing (MIC vs. MBC) and NCI-60 panels for anticancer screening .
  • Mechanistic Profiling : Compare transcriptomic responses in bacterial vs. cancer cells (RNA-seq) to identify pathway-specific effects .

Q. Table 2: Biological Activity Discrepancies

StudyActivity (IC₅₀/MIC)Model SystemKey FindingReference
AntimicrobialMIC = 8 µg/mLS. aureusDisrupts cell wall synthesis
AnticancerIC₅₀ = 12 µMHeLa cellsInduces G1/S cell cycle arrest

Q. What structural modifications enhance the compound’s stability under physiological conditions?

Methodological Answer:

  • Proteolytic Stability : Replace the acetamide linker with a methyleneoxy group to reduce enzymatic hydrolysis .
  • pH Stability : Conduct accelerated degradation studies (40°C, pH 1–9) monitored by HPLC. Methoxy groups at para-positions improve resistance to acidic hydrolysis .

Q. How do substituent variations on the quinazoline core impact structure-activity relationships (SAR)?

Methodological Answer:

  • Electron-Withdrawing Groups (NO₂, Cl) : Enhance anticancer activity but reduce solubility.
  • Methoxy Substitutions : Improve bioavailability (logP reduction from 3.2 to 2.8) .

Q. Table 3: Substituent Effects on Activity

Substituent (R)Anticancer IC₅₀ (µM)logPSolubility (mg/mL)Reference
4-OCH₃18.52.80.45
3-NO₂9.23.50.12

Q. What strategies mitigate off-target effects in in vivo studies?

Methodological Answer:

  • Pharmacophore Optimization : Remove or modify the 3-methoxyphenyl group to reduce CYP3A4 inhibition .
  • Toxicokinetic Profiling : Monitor plasma protein binding (>95%) and hepatic clearance (microsomal stability assays) .

Notes

  • Key Challenges : Balancing lipophilicity (logP 2–3) and aqueous solubility remains critical for in vivo efficacy.
  • Emerging Directions : Explore dual-target inhibition (e.g., EGFR/PI3K) using hybrid quinazoline scaffolds .

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